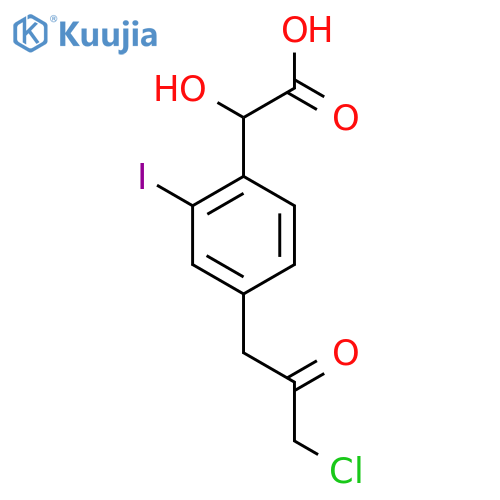Cas no 1806652-67-4 (4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)

1806652-67-4 structure
商品名:4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid
CAS番号:1806652-67-4
MF:C11H10ClIO4
メガワット:368.552175045013
CID:4940949
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid
-
- インチ: 1S/C11H10ClIO4/c12-5-7(14)3-6-1-2-8(9(13)4-6)10(15)11(16)17/h1-2,4,10,15H,3,5H2,(H,16,17)
- InChIKey: GZNYINJOMYPEAG-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(CCl)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025896-1g |
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid |
1806652-67-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
| Alichem | A015025896-500mg |
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid |
1806652-67-4 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015025896-250mg |
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid |
1806652-67-4 | 97% | 250mg |
504.00 USD | 2021-06-18 |
4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
1806652-67-4 (4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid) 関連製品
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
